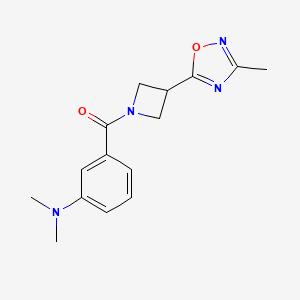

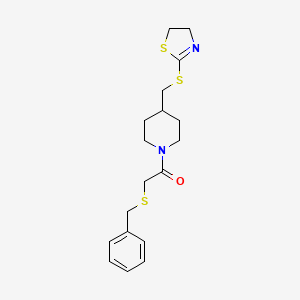

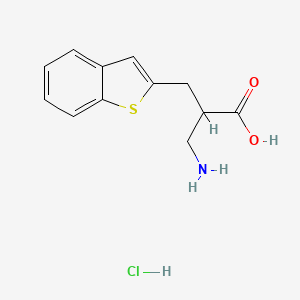

1-(2-cyclopentylacetyl)-N-methylindoline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of indoline, which is a heterocyclic chemical compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The “1-(2-cyclopentylacetyl)-N-methyl” part suggests that there is a cyclopentylacetyl group and a methyl group attached to the nitrogen atom in the indoline ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors influencing these properties could include the presence and position of functional groups, the overall shape and size of the molecule, and the types of intermolecular forces present .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Novel Derivatives : The synthesis of novel derivatives such as 6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid N-methylamide demonstrates the chemical versatility of compounds with similar structures. These derivatives are employed in the preparation of novel compounds with functional substitutions, showcasing the compound's utility in chemical synthesis and drug development (Aghekyan et al., 2009).

Regio- and Stereoselective Synthesis : Research on the electrophilic cyclization of 2-(1-alkynyl)benzamides, leading to cyclic imidates instead of previously reported isoindolin-1-ones, indicates the importance of understanding the regio- and stereoselectivity in the synthesis of complex molecules. Such studies are crucial for the precise synthesis of bioactive compounds (Mehta et al., 2012).

Biological Activities and Applications

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition : The design, synthesis, and evaluation of quinoline-8-carboxamides as inhibitors of PARP-1, an enzyme significant in drug design for its therapeutic activities, highlights the potential therapeutic applications of compounds with carboxamide functional groups. This research demonstrates the relevance of structural design in enhancing pharmacophore efficacy (Lord et al., 2009).

Acetyl- and Butyrylcholinesterase Inhibition : Novel 2-benzoylhydrazine-1-carboxamides have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes with many clinical applications. The synthesis and evaluation of these inhibitors reveal their potential for treating diseases associated with cholinesterase activity, illustrating the broad applicability of carboxamide derivatives in medicinal chemistry (Houngbedji et al., 2023).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(2-cyclopentylacetyl)-N-methyl-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-18-17(21)15-11-13-8-4-5-9-14(13)19(15)16(20)10-12-6-2-3-7-12/h4-5,8-9,12,15H,2-3,6-7,10-11H2,1H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZIXWRZMUKHGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)CC3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-cyclopentylacetyl)-N-methylindoline-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

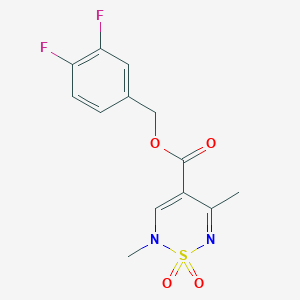

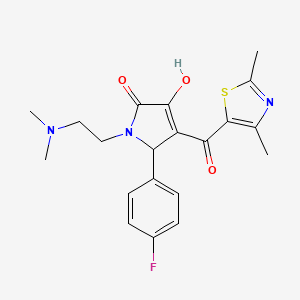

![5-(3-chlorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2412949.png)

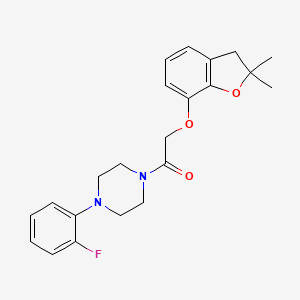

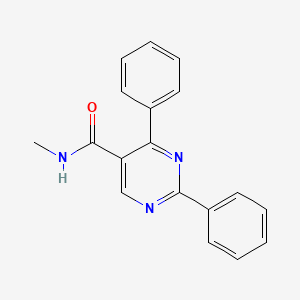

![5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)pyridin-2-amine](/img/structure/B2412954.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide](/img/structure/B2412955.png)

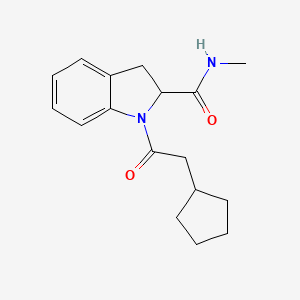

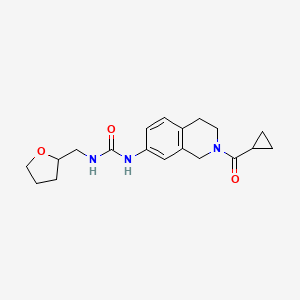

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2412964.png)